molecular formula C23H16F3N3O4 B14123355 3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14123355
M. Wt: 455.4 g/mol
InChI Key: YSWSOMWRTAIPHA-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a bicyclic pyrido[3,2-d]pyrimidine core substituted with a 1,3-benzodioxole methyl group at position 3 and a 4-(trifluoromethyl)benzyl group at position 1. The pyridopyrimidine scaffold is structurally analogous to uracil, a component of nucleic acids, and has been widely explored for its biological relevance, including kinase inhibition and anti-inflammatory properties .

Properties

Molecular Formula

C23H16F3N3O4

Molecular Weight

455.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H16F3N3O4/c24-23(25,26)16-6-3-14(4-7-16)11-28-17-2-1-9-27-20(17)21(30)29(22(28)31)12-15-5-8-18-19(10-15)33-13-32-18/h1-10H,11-13H2

InChI Key

YSWSOMWRTAIPHA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridopyrimidine Core: This may involve the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step often involves nucleophilic substitution reactions using trifluoromethylbenzyl halides.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluoromethylbenzyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, acids, or bases depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and pyridopyrimidine moieties may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridopyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions 1 and 3) Key Structural Features Biological/Physicochemical Implications References
Target Compound 1: 4-(Trifluoromethyl)benzyl; 3: 1,3-Benzodioxol-5-ylmethyl Trifluoromethyl (electron-withdrawing), benzodioxole (electron-rich, metabolic stability) Enhanced lipophilicity, potential kinase inhibition
3-[(3-Chlorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1: Methyl; 3: 3-Chlorobenzyl Chlorine (moderate electron-withdrawing), smaller alkyl group Reduced steric bulk; may affect target selectivity
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) 1: Methyl; 3: 2-Hydroxy-5-methylbenzoyl Hydroxybenzoyl (hydrogen-bonding potential) Improved solubility; possible anti-inflammatory activity
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1: Methyl; 3: 3-Chlorobenzyl; 5: Methoxy Methoxy (electron-donating), chlorine substituent Dual electronic effects; potential for dual-target activity
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Thieno[2,3-d]pyrimidine core; oxadiazole substituent Sulfur-containing core; oxadiazole (rigid, planar) Antimicrobial activity; altered electronic properties

Electronic and Spectroscopic Comparisons

  • HOMO-LUMO Gaps : For hydroxybenzoyl-substituted pyrido[2,3-d]pyrimidines (e.g., 6a–d), HOMO-LUMO gaps (ΔE) range from 3.91–4.10 eV, indicating moderate reactivity . The target compound’s trifluoromethyl and benzodioxole groups likely reduce ΔE due to electron-withdrawing effects, enhancing electrophilicity.
  • NMR Shifts : In compound 6a (1-methyl, 3-hydroxybenzoyl), the NH proton resonates at δ 11.93 ppm, while the target compound’s NH is expected to deshield further due to the electron-withdrawing trifluoromethyl group .
  • Solubility : Hydroxybenzoyl derivatives (e.g., 6a) exhibit higher aqueous solubility compared to halogenated or lipophilic analogs like the target compound, which may require formulation optimization .

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